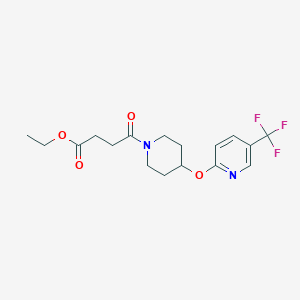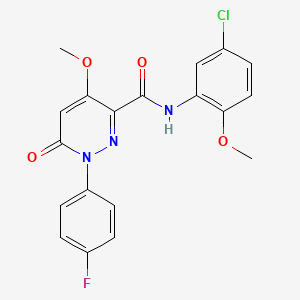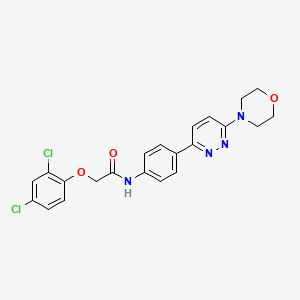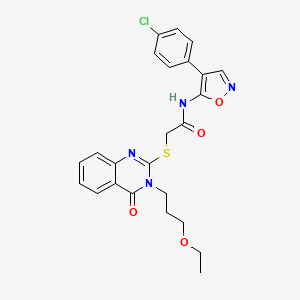![molecular formula C29H33N5O2S B2917985 N-[[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide CAS No. 476452-24-1](/img/structure/B2917985.png)
N-[[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide is a useful research compound. Its molecular formula is C29H33N5O2S and its molecular weight is 515.68. The purity is usually 95%.
BenchChem offers high-quality N-[[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Characterization
Research into adamantane derivatives has led to the development of new polyamide and polyamide-imide materials. These polymers exhibit high tensile strength, thermal stability, and are soluble in a variety of solvents, making them suitable for advanced material applications. For instance, Liaw et al. (1999) synthesized new adamantane-type cardo polyamides with excellent thermal properties and solubility in polar and less polar solvents. Similarly, Liaw and Liaw (2001) prepared adamantyl-containing polyamide-imides that were amorphous, transparent, flexible, and displayed glass transition temperatures between 230–254°C. These materials hold promise for use in high-performance plastics and coatings (Liaw, B.-Y. Liaw, & Chung, 1999); (Liaw & Liaw, 2001).
Antimicrobial and Anti-Inflammatory Applications
Adamantane derivatives have also been explored for their antimicrobial and anti-inflammatory properties. Eisa et al. (1990) synthesized 2-aminoadamantane derivatives showing marked bacteriostatic effects against Staphylococcus aureus and Bacillus subtilis, highlighting their potential as antimicrobial agents. Moreover, Al-Abdullah et al. (2014) investigated N-substituted and S-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols for their antimicrobial and anti-inflammatory activities, finding several compounds with potent antibacterial activity and good dose-dependent anti-inflammatory effects (Eisa, Tantawy, & El-kerdawy, 1990); (Al-Abdullah, Asiri, Lahsasni, Habib, Ibrahim, & El-Emam, 2014).
Advanced Technological Applications
Further research into adamantane derivatives demonstrates their utility in advanced technological applications. For example, Li et al. (2003) synthesized nanoscale 1,3,5,7-tetrasubstituted adamantanes designed for atomic force microscopy (AFM) applications, which could serve as calibration tools or as part of nanotechnology-based devices. Additionally, Lysenko et al. (2019) developed a MoVI oxide organic hybrid using adamantane ligands for catalytic oxidation reactions, showcasing a novel approach to combining homogeneous and heterogeneous catalysis for eco-friendly oxidation processes (Li, Rukavishnikov, Petukhov, Zaikova, Jin, & Keana, 2003); (Lysenko, Senchyk, Domasevitch, Henfling, Erhart, Krautscheid, Neves, Valente, Pillinger, & Gonçalves, 2019).
Eigenschaften
IUPAC Name |
N-[[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33N5O2S/c1-19-7-9-23(10-8-19)31-26(35)18-37-28-33-32-25(34(28)24-5-3-2-4-6-24)17-30-27(36)29-14-20-11-21(15-29)13-22(12-20)16-29/h2-10,20-22H,11-18H2,1H3,(H,30,36)(H,31,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBHXOLCPUXOMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC(=O)C45CC6CC(C4)CC(C6)C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-((5-(4-([1,1'-Biphenyl]-4-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2917905.png)


![1-[2-({[(3-Chloroanilino)carbonyl]oxy}imino)cyclohexyl]-2,4-dinitrobenzene](/img/structure/B2917909.png)
![2-[(2,5-Dimethylphenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2917910.png)


![N-[(2Z)-4-(4-bromophenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]-1-phenylmethanamine hydrobromide](/img/structure/B2917919.png)


